molecular formula C21H21NO6S B2617996 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 1698158-31-4

2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2617996
CAS No.: 1698158-31-4
M. Wt: 415.46
InChI Key: UYKFHOVIWAWRPE-UHFFFAOYSA-N
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Description

2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound that features a combination of a thiolane ring, a fluorene moiety, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol compound under oxidative conditions.

    Introduction of the Fluorene Moiety: The fluorene group can be introduced via a Friedel-Crafts alkylation reaction using fluorene and an appropriate alkylating agent.

    Coupling with Amino Acid Derivative: The final step involves coupling the fluorene-thiolane intermediate with an amino acid derivative, such as glycine, under peptide coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The fluorene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated fluorene derivatives

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiolane ring and fluorene moiety could play crucial roles in binding to molecular targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
  • 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Uniqueness

The unique combination of the thiolane ring and fluorene moiety in 2-(1,1-Dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid provides distinct chemical and physical properties that can be leveraged in various applications. Its structural features may offer advantages in terms of stability, reactivity, and specificity compared to similar compounds.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-20(24)19(13-9-10-29(26,27)12-13)22-21(25)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKFHOVIWAWRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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